molecular formula C12H9BrO B6162444 2-(4-bromonaphthalen-1-yl)acetaldehyde CAS No. 2092409-09-9

2-(4-bromonaphthalen-1-yl)acetaldehyde

Cat. No.: B6162444
CAS No.: 2092409-09-9
M. Wt: 249.10 g/mol
InChI Key: BRNCCVDWKQHFDR-UHFFFAOYSA-N
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Description

2-(4-bromonaphthalen-1-yl)acetaldehyde is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 4-position and an acetaldehyde group is attached to the 1-position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromonaphthalen-1-yl)acetaldehyde typically involves the bromination of naphthalene followed by formylation. One common method is the bromination of 1-naphthaldehyde to introduce the bromine atom at the 4-position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromonaphthalen-1-yl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: 2-(4-bromonaphthalen-1-yl)acetic acid.

    Reduction: 2-(4-bromonaphthalen-1-yl)ethanol.

    Substitution: 2-(4-aminonaphthalen-1-yl)acetaldehyde.

Scientific Research Applications

2-(4-bromonaphthalen-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and brominated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-bromonaphthalen-1-yl)acetaldehyde depends on its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biological processes, making the compound a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloronaphthalen-1-yl)acetaldehyde
  • 2-(4-fluoronaphthalen-1-yl)acetaldehyde
  • 2-(4-iodonaphthalen-1-yl)acetaldehyde

Uniqueness

2-(4-bromonaphthalen-1-yl)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s physical properties, such as boiling point and solubility, as well as its interaction with biological targets.

Properties

CAS No.

2092409-09-9

Molecular Formula

C12H9BrO

Molecular Weight

249.10 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)acetaldehyde

InChI

InChI=1S/C12H9BrO/c13-12-6-5-9(7-8-14)10-3-1-2-4-11(10)12/h1-6,8H,7H2

InChI Key

BRNCCVDWKQHFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)CC=O

Purity

95

Origin of Product

United States

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